molecular formula C53H34N2 B2774226 2-(4-(9,10-di(naphthalen-2-yl)anthracen-2-yl)phenyl)-1-phenyl-1H-benzo[d]imidazole CAS No. 561064-11-7

2-(4-(9,10-di(naphthalen-2-yl)anthracen-2-yl)phenyl)-1-phenyl-1H-benzo[d]imidazole

Cat. No.: B2774226
CAS No.: 561064-11-7
M. Wt: 698.869
InChI Key: VOZBMWWMIQGZGM-UHFFFAOYSA-N
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Description

2-(4-(9,10-di(naphthalen-2-yl)anthracen-2-yl)phenyl)-1-phenyl-1H-benzo[d]imidazole, often referred to as ZADN, is a complex organic compound belonging to the anthracene family

Properties

IUPAC Name

2-[4-(9,10-dinaphthalen-2-ylanthracen-2-yl)phenyl]-1-phenylbenzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C53H34N2/c1-2-16-44(17-3-1)55-50-21-11-10-20-49(50)54-53(55)38-26-22-37(23-27-38)41-30-31-47-48(34-41)52(43-29-25-36-13-5-7-15-40(36)33-43)46-19-9-8-18-45(46)51(47)42-28-24-35-12-4-6-14-39(35)32-42/h1-34H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOZBMWWMIQGZGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C3=CC=CC=C3N=C2C4=CC=C(C=C4)C5=CC6=C(C7=CC=CC=C7C(=C6C=C5)C8=CC9=CC=CC=C9C=C8)C1=CC2=CC=CC=C2C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C53H34N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

698.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ZADN typically involves multi-step organic reactions starting from anthracene derivatives. One common synthetic route includes the following steps:

  • Bromination: : Anthracene is brominated to introduce bromine atoms at specific positions.

  • Naphthalene Coupling: : The brominated anthracene is then coupled with naphthalene derivatives to form the core structure.

  • Formation of Imidazole Ring: : The final step involves the formation of the benzoimidazole ring through cyclization reactions.

Industrial Production Methods

In an industrial setting, the synthesis of ZADN is scaled up using continuous flow reactors and optimized reaction conditions to ensure high yield and purity. Advanced purification techniques such as column chromatography and recrystallization are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

ZADN undergoes various chemical reactions, including:

  • Oxidation: : ZADN can be oxidized to form various oxidized derivatives.

  • Reduction: : Reduction reactions can be performed to modify the electronic properties of the compound.

  • Substitution: : Substitution reactions at specific positions on the anthracene ring can lead to the formation of new derivatives.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

  • Substitution: : Various electrophiles and nucleophiles are employed depending on the desired substitution pattern.

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of ZADN, each with unique electronic and photophysical properties.

Scientific Research Applications

Organic Light Emitting Diodes (OLEDs)

ZADN has been extensively studied for its role as an electron transport layer (ETL) and hole-blocking layer (HBL) material in OLEDs. Its high electron mobility and favorable energy levels make it suitable for enhancing the efficiency of OLED devices.

PropertyValue
HOMO Energy Level -6.0 eV
LUMO Energy Level -2.9 eV
Role in OLEDs Electron Transport Layer, Hole Blocking Layer

Case Study: Efficiency in OLEDs

Research indicates that incorporating ZADN into OLED structures significantly improves device performance by optimizing charge transport and reducing recombination losses. This enhancement leads to higher luminance and efficiency compared to devices lacking this compound .

Charge Transport Materials

ZADN's properties also position it as a promising candidate for charge transport materials in various organic electronic applications beyond OLEDs, including organic photovoltaics (OPVs) and thermally activated delayed fluorescence (TADF) systems.

ApplicationDescription
Organic Photovoltaics Utilized for efficient charge separation and transport, enhancing overall device efficiency.
TADF Systems Enhances light emission through efficient triplet state harvesting, leading to improved performance in light-emitting devices.

Photochromic Chemistry

ZADN has shown potential in photochromic applications due to its ability to undergo reversible structural changes upon light exposure. This property is useful in developing smart materials that respond dynamically to environmental stimuli.

Mechanism of Action

The mechanism by which ZADN exerts its effects involves its interaction with molecular targets and pathways. In OLED devices, ZADN functions as an electron-transport layer material, facilitating the movement of electrons within the device and improving its efficiency and stability. The molecular targets include the interfaces between different organic layers in the device, where ZADN helps to block holes and transport electrons effectively.

Comparison with Similar Compounds

Similar Compounds

  • 9,10-Diphenyl-anthracene (ADN)

  • Anthracene derivatives with different substituents

  • Other benzoimidazole derivatives

Biological Activity

2-(4-(9,10-di(naphthalen-2-yl)anthracen-2-yl)phenyl)-1-phenyl-1H-benzo[d]imidazole, commonly referred to as ZADN, is a compound that has garnered attention in the fields of organic electronics and medicinal chemistry. This article explores its biological activity, particularly focusing on its potential therapeutic applications and underlying mechanisms.

ZADN has the following chemical properties:

PropertyValue
CAS Number 561064-11-7
Molecular Formula C53H34N2
Molecular Weight 698.85 g/mol
HOMO/LUMO HOMO = -6.0 eV, LUMO = -2.9 eV
Appearance Light yellow powder

ZADN is classified as an electron transport layer (ETL) material and has been used in organic light-emitting diodes (OLEDs) due to its efficient charge transport properties .

Biological Activity Overview

Recent studies have indicated that ZADN exhibits significant biological activities, particularly in the context of anti-diabetic properties. The compound has been evaluated for its ability to inhibit α-glucosidase, an enzyme involved in carbohydrate metabolism.

Case Studies and Research Findings

  • Anti-Diabetic Activity :
    A study synthesized a series of benzo[d]imidazole derivatives, including ZADN, which were tested for their α-glucosidase inhibitory activity. The most promising derivatives demonstrated IC50 values of 0.71 ± 0.02 µM, indicating potent inhibition compared to standard drugs like acarbose .
    • Mechanism of Action : The kinetic studies revealed that these compounds act as non-competitive inhibitors by binding to the allosteric site of α-glucosidase, which was confirmed through molecular docking simulations .
  • Toxicity and Safety :
    In vitro evaluations showed that ZADN derivatives did not exhibit cytotoxic effects on liver cells (LO2), suggesting a favorable safety profile for further development in therapeutic applications .
  • Fluorescence Quenching Studies :
    Fluorescence quenching experiments were employed to confirm the binding interaction between ZADN derivatives and α-glucosidase, providing insights into their potential as drug candidates .

Applications in Organic Electronics

Apart from its biological implications, ZADN is extensively used in organic electronics as an ETL material due to its high purity (>99%) and efficiency in charge transport within OLED devices. The incorporation of ZADN in device structures has led to significant improvements in current efficiency and power efficiency .

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for preparing 2-(4-(9,10-di(naphthalen-2-yl)anthracen-2-yl)phenyl)-1-phenyl-1H-benzo[d]imidazole?

  • Methodology : The compound is synthesized via multi-step reactions, often involving condensation of substituted anthracene and benzimidazole precursors. Key steps include:

  • Reflux conditions : Use of dioxane as a solvent with catalytic TsOH (p-toluenesulfonic acid) under reflux for 9–12 hours to promote cyclization .
  • Purification : Column chromatography with silica gel and eluents like ethyl acetate/petroleum ether (5%–10%) to isolate the product .
  • Validation : Elemental analysis (C, H, N), FT-IR, and NMR spectroscopy to confirm structural integrity .

Q. How is the structural conformation of this compound validated experimentally?

  • X-ray crystallography : Single-crystal X-ray diffraction (SCXRD) provides bond lengths, angles, and torsion angles (e.g., C–C bond mean deviation: 0.002 Å) .
  • Spectroscopic techniques :

  • 1H/13C NMR : Assign aromatic proton signals (δ 7.2–8.5 ppm) and confirm substitution patterns .
  • IR spectroscopy : Identify characteristic imidazole ring vibrations (~1600 cm⁻¹) and anthracene C–H stretches (~3050 cm⁻¹) .

Q. What safety precautions are critical when handling this compound in laboratory settings?

  • Storage : Store in airtight containers at 2–8°C, away from heat sources (P210) .
  • Handling : Use personal protective equipment (PPE) including nitrile gloves and fume hoods to avoid inhalation/contact (P201, P202) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity during synthesis?

  • Catalyst screening : Test Brønsted/Lewis acids (e.g., TsOH vs. ZnCl₂) to enhance cyclization efficiency .
  • Solvent effects : Compare polar aprotic solvents (DMF, DMSO) with dioxane to assess reaction kinetics .
  • Temperature gradients : Use microwave-assisted synthesis to reduce reaction time and byproduct formation .

Q. What computational methods are suitable for modeling the optoelectronic properties of this compound?

  • DFT calculations : Employ B3LYP/6-31G(d) basis sets to predict HOMO-LUMO gaps and charge-transfer behavior .
  • Molecular docking : Simulate interactions with biological targets (e.g., enzymes) or materials (e.g., OLED substrates) using AutoDock Vina .

Q. How can contradictions in spectral data (e.g., NMR shifts) be resolved during characterization?

  • Dynamic NMR (DNMR) : Analyze temperature-dependent spectra to identify conformational exchange in aromatic regions .
  • 2D NMR techniques : Use HSQC and HMBC to resolve overlapping signals in crowded aromatic regions (δ 7.0–8.5 ppm) .

Q. What methodologies evaluate the compound's performance in optoelectronic devices like OLEDs?

  • Electrochemical analysis : Cyclic voltammetry (CV) to determine redox potentials and bandgap alignment .
  • Photoluminescence (PL) : Measure emission spectra (λmax) in thin films or solutions to assess quantum yield and color purity .
  • Device fabrication : Test in heterojunction OLEDs using ITO/PEDOT:PSS/emissive layer/Ca:Al configurations .

Q. How does steric hindrance from the naphthyl/anthracenyl groups impact molecular packing in solid-state applications?

  • SCXRD analysis : Compare dihedral angles between anthracene and benzimidazole moieties (e.g., 109.5° vs. 120°) to assess crystallinity .
  • Powder XRD : Correlate diffraction patterns with charge-carrier mobility in organic semiconductors .

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